molecular formula C₉H₁₇N₂O₂ B015983 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- CAS No. 4399-80-8

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-

Cat. No. B015983
CAS RN: 4399-80-8
M. Wt: 185.24 g/mol
InChI Key: XNNPAWRINYCIHL-UHFFFAOYSA-N
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Description

Pyrrolidine derivatives, including those with aminocarbonyl substituents, are of significant interest due to their presence in various biologically active compounds and drugs. The high reactivity and potential for various chemical transformations make these compounds valuable for synthetic and medicinal chemistry (V. L. Gein & E. V. Pastukhova, 2020).

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones, involves three-component reactions, showcasing the versatility in synthesizing complex structures from simpler molecules. This method highlights the compound's synthetic accessibility and the possibility of introducing various functional groups to modify its properties and reactivity (V. L. Gein & E. V. Pastukhova, 2020).

Molecular Structure Analysis

The structure of pyrrolidine derivatives is crucial for their reactivity and interaction with other molecules. Spectroscopy techniques, such as IR and NMR, provide detailed insights into the molecular structure, confirming the presence of specific functional groups and the overall stability of the compound (D. D. Rubtsova et al., 2020).

Chemical Reactions and Properties

Pyrrolidine derivatives exhibit high reactivity with nucleophiles, thanks to the active carbonyl group. This reactivity enables the formation of various condensed systems, expanding the compound's utility in synthetic chemistry. Additionally, the presence of acyl and ethoxycarbonyl groups allows for further functionalization and the synthesis of novel compounds (V. L. Gein & E. V. Pastukhova, 2020).

Physical Properties Analysis

The solubility in common organic solvents and the ability to exhibit strong fluorescence are important physical properties. These characteristics are influenced by the molecular structure and substituents, affecting the compound's applications in materials science and as fluorescent markers (Kai A. I. Zhang & B. Tieke, 2008).

Chemical Properties Analysis

The chemical properties, such as the ability to undergo nucleophilic substitution reactions and the formation of stable complexes, are key aspects of pyrrolidine derivatives. These properties enable the synthesis of a wide range of compounds with potential applications in drug development and as intermediates in organic synthesis (Jamie J. Klappa et al., 2002).

Scientific Research Applications

Spin-Labelling of Biomolecules

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- is useful for spin-labelling of biomolecules. This process involves attaching a label to a molecule of interest, allowing the observation of its behavior under certain conditions, particularly useful in understanding molecular interactions and structures (Hankovszky, Hideg, & Jerkovich, 1989).

Visualization of Brain Oxygen Distribution

This compound is also employed in Electron Paramagnetic Resonance Imaging (EPRI) to visualize oxygen distribution in tissues. It's particularly significant in studying the brain, such as during strokes or under the influence of certain drugs. This application is crucial for understanding and potentially treating conditions like ischemia (Shen et al., 2009).

Biological Antioxidants

Another significant application is in the study of antioxidants. The structure of aminoxyls, including 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-, makes them useful in understanding and potentially harnessing antioxidant properties, which is important in the context of aging, cancer, and other oxidative stress-related diseases (Greci et al., 1997).

Detection of Radical Oxidants

The compound is also used as a probe in detecting radical oxidants. This is achieved through changes in fluorescence intensity and is significant in understanding oxidative processes in various biological and environmental systems (Jia et al., 2009).

Intracellular Radical Detection

Intracellular detection of radicals, such as hydroxyl radicals, is another important application. This is critical in studying free radicals in biology and understanding their roles and effects in various physiological and pathological processes (Kao & Rosen, 2004).

Study of Electron Difference-Density Distribution

The study of electron density distribution in stable nitroxide radicals like 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- contributes to the understanding of molecular structures and interactions, especially in the context of hydrogen bond systems (Ciunik, 1997).

properties

CAS RN

4399-80-8

Product Name

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-

Molecular Formula

C₉H₁₇N₂O₂

Molecular Weight

185.24 g/mol

InChI

InChI=1S/C9H17N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h6H,5H2,1-4H3,(H2,10,12)

InChI Key

XNNPAWRINYCIHL-UHFFFAOYSA-N

SMILES

CC1(CC(C(N1[O])(C)C)C(=O)N)C

Canonical SMILES

CC1(CC(C(N1[O])(C)C)C(=O)N)C

Other CAS RN

4399-80-8
55805-96-4

synonyms

3-(Aminocarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy;  2,2,5,5-Tetramethylpyrrolidine-1-oxyl-3-carboxamide;  3-Carbamoylproxyl;  NSC 152272;  Pirolid;  Proxad; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-
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1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-
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1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-
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1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-
Reactant of Route 5
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-
Reactant of Route 6
1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-

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